N-(3-bromophenyl)-2-(piperidin-1-yl)acetamide CAS number
N-(3-bromophenyl)-2-(piperidin-1-yl)acetamide CAS number
An In-Depth Technical Guide to N-(3-bromophenyl)-2-(piperidin-1-yl)acetamide
Abstract
Introduction and Compound Profile
N-(3-bromophenyl)-2-(piperidin-1-yl)acetamide belongs to the class of N-phenylacetamides, a scaffold present in numerous biologically active compounds. The structure incorporates three key pharmacophoric elements: a brominated phenyl ring, an acetamide linker, and a piperidine moiety. Each of these components can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The bromine atom can modulate lipophilicity and may act as a site for further chemical modification. The piperidine ring is a common feature in central nervous system (CNS) active drugs, enhancing binding affinity to various receptors through hydrophobic interactions.[1]
As of the latest database review, a dedicated CAS number for N-(3-bromophenyl)-2-(piperidin-1-yl)acetamide has not been assigned. However, key precursors and related fragments are well-documented:
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3-Bromoaniline (precursor): CAS Number 591-19-5
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2-Chloroacetyl chloride (precursor): CAS Number 79-04-9
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Piperidine (precursor): CAS Number 110-89-4
The absence of a CAS number underscores the opportunity for novel research into the synthesis, characterization, and biological evaluation of this specific molecule.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of N-(3-bromophenyl)-2-(piperidin-1-yl)acetamide. These values are calculated based on its chemical structure and provide a baseline for experimental design.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₇BrN₂O |
| Molecular Weight | 297.19 g/mol |
| IUPAC Name | N-(3-bromophenyl)-2-(piperidin-1-yl)acetamide |
| Appearance | Likely an off-white to pale yellow solid |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and DCM; low solubility in water. |
| XLogP3 | ~2.8-3.2 (Estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Chemical Structure
Caption: Chemical structure of N-(3-bromophenyl)-2-(piperidin-1-yl)acetamide.
Proposed Synthesis and Purification Protocol
The synthesis of N-(3-bromophenyl)-2-(piperidin-1-yl)acetamide can be reliably achieved via a two-step process. This protocol is designed as a self-validating system, with clear checkpoints for characterization.
Synthetic Workflow Overview
Caption: Proposed workflow for synthesis and validation.
Step 1: Synthesis of N-(3-bromophenyl)-2-chloroacetamide (Intermediate)
Rationale: This step involves the acylation of 3-bromoaniline with 2-chloroacetyl chloride. The reaction is typically carried out at a low temperature to control its exothermicity and in the presence of a mild base to neutralize the HCl byproduct. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve the starting materials.
Protocol:
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-bromoaniline (1.0 eq) and dichloromethane (DCM, ~10 mL per gram of aniline).
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Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or an aqueous solution of sodium bicarbonate.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Acylation: Add a solution of 2-chloroacetyl chloride (1.1 eq) in DCM dropwise to the stirred mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-bromophenyl)-2-chloroacetamide. The product can be purified by recrystallization from ethanol/water.
Step 2: Synthesis of N-(3-bromophenyl)-2-(piperidin-1-yl)acetamide (Final Product)
Rationale: This step is a classic nucleophilic substitution where the piperidine nitrogen displaces the chloride on the chloroacetamide intermediate. A base like potassium carbonate is used to scavenge the in-situ formed HCl, and a polar aprotic solvent like acetone or acetonitrile is suitable for this Sₙ2 reaction. Heating to reflux increases the reaction rate. This synthetic strategy is well-established for analogous compounds.[4]
Protocol:
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Setup: In a 100 mL round-bottom flask, dissolve the N-(3-bromophenyl)-2-chloroacetamide intermediate (1.0 eq) from Step 1 in acetone or acetonitrile.
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Reagent Addition: Add piperidine (1.2 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq). The carbonate acts as a base and is crucial for the reaction to proceed.[4]
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Reaction: Heat the mixture to reflux (approximately 60 °C for acetone) and maintain for 6-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts.
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Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure final product.
Analytical Characterization and Validation
To ensure the identity and purity of the synthesized N-(3-bromophenyl)-2-(piperidin-1-yl)acetamide, a suite of analytical techniques should be employed.
Spectroscopic and Chromatographic Data (Predicted)
| Technique | Expected Results |
| ¹H NMR | - Aromatic Protons (phenyl ring): Multiple signals between δ 7.0-8.0 ppm. - Amide Proton (-NH-): A broad singlet between δ 8.5-9.5 ppm. - Methylene Protons (-CH₂-CO): A singlet around δ 3.0-3.5 ppm. - Piperidine Protons: Multiple signals in the aliphatic region, typically between δ 1.5-3.0 ppm. |
| ¹³C NMR | - Carbonyl Carbon (-C=O): A signal around δ 168-172 ppm. - Aromatic Carbons: Signals in the range of δ 110-145 ppm. - Methylene Carbon (-CH₂-CO): A signal around δ 60-65 ppm. - Piperidine Carbons: Signals in the aliphatic region, δ 20-60 ppm. |
| Mass Spec (ESI+) | [M+H]⁺: Predicted at m/z 297.06 (for ⁷⁹Br) and 299.06 (for ⁸¹Br), showing a characteristic isotopic pattern for a monobrominated compound. |
| HPLC | A single major peak with a purity of >95% under standard reverse-phase conditions. A typical method would use a C18 column with a water/acetonitrile or water/methanol gradient. |
Potential Biological Activity and Research Applications
While the specific biological profile of N-(3-bromophenyl)-2-(piperidin-1-yl)acetamide is uncharacterized, its structural motifs suggest several promising avenues for investigation.
Anticonvulsant and CNS Activity
Many N-phenylacetamide derivatives containing a piperazine or morpholine ring have been investigated for their anticonvulsant properties.[4] These compounds often exert their effects by modulating ion channels, such as voltage-gated sodium channels. The combination of the N-phenylacetamide core with the piperidine moiety in the target compound makes it a strong candidate for screening in animal models of epilepsy, such as the maximal electroshock (MES) seizure model.[4] The lipophilicity imparted by the bromophenyl group may facilitate penetration of the blood-brain barrier, a critical requirement for CNS-active drugs.
Enzyme Inhibition and Receptor Modulation
The acetamide and piperidine groups can participate in hydrogen bonding and hydrophobic interactions within the active sites of enzymes or receptors.[1] Structurally similar molecules have been explored as inhibitors of various enzymes. For instance, derivatives of N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide have been studied for their potential to inhibit pyroptosis, a form of programmed cell death associated with inflammation.[1] This suggests that the title compound could be a valuable tool for probing biological targets in inflammatory or neuroinflammatory pathways.
Conceptual Mechanism of Action
Caption: Hypothetical mechanism of action for the target compound.
Conclusion
N-(3-bromophenyl)-2-(piperidin-1-yl)acetamide represents a molecule with significant potential for novel drug discovery research. This guide provides a comprehensive framework for its synthesis, purification, and characterization, grounded in established chemical literature. The proposed protocols are designed to be robust and reproducible, ensuring scientific integrity. By leveraging the known biological activities of structurally related compounds, this document highlights promising research directions, particularly in the fields of epilepsy and inflammation. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for exploring the therapeutic potential of this and similar N-phenylacetamide derivatives.
References
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N-(3-Bromophenyl)acetamide | C8H8BrNO | CID 12123 - PubChem. [Link]
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Chemical Properties of Acetamide, N-(3-bromophenyl)- (CAS 621-38-5) - Cheméo. [Link]
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Synthesis of 2-(3-Bromophenyl)-N,N-dipropyl-3-H-imidazo[4,5-b]pyridine-3-acetamide. [Link]
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N-(3-bromophenyl)acetamide-d3 - Intranet CSIC. [Link]
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Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC. [Link]
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- 1. N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide | Benchchem [benchchem.com]
- 2. N-(3-Bromophenyl)acetamide | C8H8BrNO | CID 12123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetamide, N-(3-bromophenyl)- (CAS 621-38-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
